molecular formula C11H15N B7893285 (1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine

(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine

Cat. No.: B7893285
M. Wt: 161.24 g/mol
InChI Key: BYRCTECSUWUSJF-NSHDSACASA-N
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Description

(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 7-methyl-1,2,3,4-tetrahydronaphthyl ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is usually carried out at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants through a reactor containing the catalyst.

Chemical Reactions Analysis

Types of Reactions

(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding naphthylamine oxide.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthylamine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine exerts its effects depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1R)-7-Methyl-1,2,3,4-tetrahydronaphthylamine: The enantiomer of the compound, which has the opposite chiral configuration.

    7-Methyl-1,2,3,4-tetrahydronaphthalene: A related compound lacking the amine group.

    1,2,3,4-Tetrahydronaphthylamine: A similar compound without the methyl group.

Uniqueness

(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine is unique due to its specific chiral configuration and the presence of both a methyl group and an amine group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRCTECSUWUSJF-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CCC[C@@H]2N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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